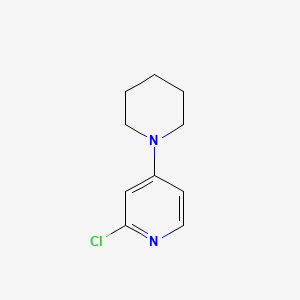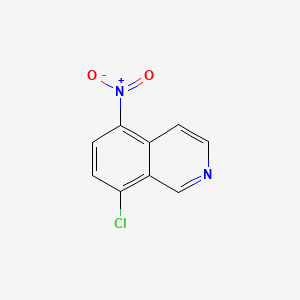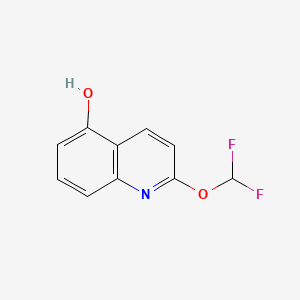
2-(Difluoromethoxy)quinolin-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethoxy)quinolin-5-ol is a chemical compound with the molecular formula C10H7F2NO2 . It belongs to the quinoline family, which is a class of nitrogen-containing bicyclic compounds. Quinoline derivatives are widely found in nature and have diverse applications in medicine, food, catalysts, dyes, materials, refineries, and electronics .
Synthesis Analysis
The synthesis of 2-(Difluoromethoxy)quinolin-5-ol involves chemical reactions that introduce a difluoromethoxy group into the quinoline nucleus. While specific synthetic methods may vary, one common approach is the Friedländer quinoline synthesis. In this procedure, ortho-substituted anilines react with aldehydes or ketones containing a reactive α-methylene group, leading to cyclodehydration and the formation of quinoline derivatives .
Molecular Structure Analysis
The molecular structure of 2-(Difluoromethoxy)quinolin-5-ol consists of a quinoline ring system with a difluoromethoxy group (–OCH2F) attached at the 2-position. The compound’s chemical formula is C10H7F2NO2. You can visualize its structure using the ChemSpider link here .
科学的研究の応用
Corrosion Inhibition
2-(Difluoromethoxy)quinolin-5-ol derivatives have been explored as effective acid corrosion inhibitors for metals like mild steel. These derivatives display high inhibitory efficacy, sometimes exceeding 96%, by forming chemical bonds with metal surfaces and acting as mixed-type inhibitors. Studies confirm their adsorption on metal surfaces through chemical bonds (chemisorption) and their ability to decrease the dissolution of iron in corrosive solutions (Rbaa et al., 2020).
Fluorescent Sensing
Derivatives of 2-(Difluoromethoxy)quinolin-5-ol have been utilized in developing sensitive fluorescent sensors for detecting heavy metal ions like lead (Pb2+) and aluminum (Al3+). These sensors exhibit significant fluorescence enhancement upon complexation with these ions, making them suitable for applications like live cell imaging (Anand et al., 2015).
Molecular Recognition
Optically pure derivatives of 2-(Difluoromethoxy)quinolin-5-ol have been used as chiral solvating agents for molecular recognition. They can efficiently detect isomers of various acids and amino acids through techniques like NMR or fluorescence spectroscopy, offering potential in quantitative determination for practical applications (Khanvilkar & Bedekar, 2018).
Chemosensory Properties
Several quinolin-8-ol derivatives, including those related to 2-(Difluoromethoxy)quinolin-5-ol, have been developed as colorimetric chemosensors. These sensors are designed for detecting ions like Cu(2+) and CN(-) in aqueous media, demonstrating high selectivity and sensitivity, and applicable for practical uses like detecting ions in water samples (You et al., 2015).
Environmental Applications
2-(Difluoromethoxy)quinolin-5-ol derivatives have been employed for environmental applications such as the separation of various elements in aqueous solutions. For instance, their use in conjunction with membrane filtration demonstrates their capability to retain inorganic ions, thus aiding in the separation of low-molecular-weight species from polymer complexes (Geckeler et al., 1990).
作用機序
The compound’s biological activity arises from its structural features. Quinolines, including 2-(Difluoromethoxy)quinolin-5-ol , have been investigated for their therapeutic potential. They exhibit diverse effects, such as antimalarial, antimicrobial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory properties. The mechanism of action may involve inhibition of DNA synthesis by targeting bacterial DNA gyrase and type IV topoisomerase, ultimately leading to bacterial death .
特性
IUPAC Name |
2-(difluoromethoxy)quinolin-5-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO2/c11-10(12)15-9-5-4-6-7(13-9)2-1-3-8(6)14/h1-5,10,14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLNEZHZMJUKMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)OC(F)F)C(=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00744614 |
Source


|
| Record name | 2-(Difluoromethoxy)quinolin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethoxy)quinolin-5-ol | |
CAS RN |
1261787-21-6 |
Source


|
| Record name | 2-(Difluoromethoxy)quinolin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

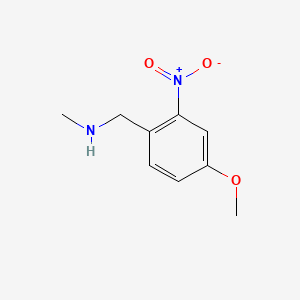

![2-Oxa-6,9-diazaspiro[4.5]decan-10-one](/img/structure/B597077.png)
![6'-Methoxy-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B597085.png)
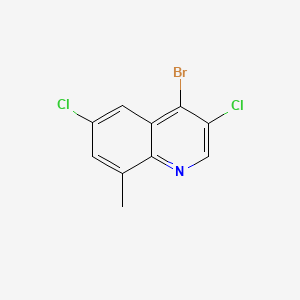
![1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B597088.png)

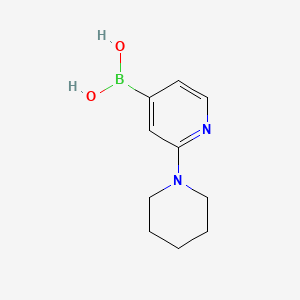

![7-Chloro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B597095.png)
